molecular formula C7H5NO3S B6163187 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione CAS No. 103979-57-3

1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione

Cat. No.: B6163187
CAS No.: 103979-57-3
M. Wt: 183.2
InChI Key:
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Description

1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione is a heterocyclic compound with a molecular formula of C7H5NO3S and a molecular weight of 183.19 g/mol This compound is characterized by its unique structure, which includes a thieno[3,2-d][1,3]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[3,2-d][1,3]oxazine precursor with a methylating agent to introduce the methyl group at the 1-position . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the thieno[3,2-d][1,3]oxazine ring .

Scientific Research Applications

1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione
  • 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione

Uniqueness

This compound is unique due to its specific ring structure and the presence of a methyl group at the 1-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

103979-57-3

Molecular Formula

C7H5NO3S

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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